2-chloro-N-(oxan-4-yl)acetamide 2-chloro-N-(oxan-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1154931-91-5
VCID: VC3039338
InChI: InChI=1S/C7H12ClNO2/c8-5-7(10)9-6-1-3-11-4-2-6/h6H,1-5H2,(H,9,10)
SMILES: C1COCCC1NC(=O)CCl
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol

2-chloro-N-(oxan-4-yl)acetamide

CAS No.: 1154931-91-5

Cat. No.: VC3039338

Molecular Formula: C7H12ClNO2

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(oxan-4-yl)acetamide - 1154931-91-5

Specification

CAS No. 1154931-91-5
Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
IUPAC Name 2-chloro-N-(oxan-4-yl)acetamide
Standard InChI InChI=1S/C7H12ClNO2/c8-5-7(10)9-6-1-3-11-4-2-6/h6H,1-5H2,(H,9,10)
Standard InChI Key JIJDOHAQHVHRRB-UHFFFAOYSA-N
SMILES C1COCCC1NC(=O)CCl
Canonical SMILES C1COCCC1NC(=O)CCl

Introduction

2-Chloro-N-(oxan-4-yl)acetamide is an organic compound with the molecular formula C7H12ClNO2C_7H_{12}ClNO_2. It features a chloro group attached to the acetamide moiety and an oxane (tetrahydropyran) ring. This structural combination provides unique chemical properties, making it a candidate for synthetic and biological applications. Despite limited direct research, its structure suggests potential utility in medicinal chemistry and material science.

Molecular Features

  • IUPAC Name: 2-chloro-N-(oxan-4-yl)acetamide

  • Molecular Formula: C7H12ClNO2C_7H_{12}ClNO_2

  • Molecular Weight: 177.63 g/mol

  • SMILES Notation: C1COCCC1NC(=O)CCl

  • InChI Key: JIJDOHAQHVHRRB-UHFFFAOYSA-N

Functional Groups

  • Chloro Group (-Cl): Contributes to reactivity and potential antimicrobial properties.

  • Acetamide Moiety (-CONH-): Enhances hydrogen bonding capabilities.

  • Oxane Ring: Provides stability and solubility in polar solvents.

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+178.06293135.8
[M+Na]+200.04487146.0
[M-H]-176.04837138.8

Synthesis Pathways

The synthesis of 2-chloro-N-(oxan-4-yl)acetamide typically involves:

  • Formation of the Oxane Ring: Starting with tetrahydropyran derivatives.

  • Introduction of the Chloro Group: Through chlorination of acetamide intermediates.

  • Amidation Reaction: Employing oxane-based amines to form the final compound.

These steps are adaptable for large-scale production due to the compound's stability during synthesis.

Antibacterial Activity

Preliminary studies suggest that the chloro group enhances interactions with bacterial enzymes, potentially disrupting cell wall synthesis mechanisms, as seen in similar compounds like N-(4-sulfamoylphenyl)-2-chloroacetamides .

Synthetic Utility

The oxane ring improves solubility and stability, making this compound a versatile intermediate in organic synthesis for pharmaceuticals and agrochemicals .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Applications
N-(4-hydroxyphenyl)-2-chloroacetamideHydroxy group instead of oxanePotential antioxidant properties
N-(pyrrolidin-3-yl)-2-chloroacetamidePyrrolidine ringEnhanced pharmacological activity
N-(4-sulfamoylphenyl)-2-chloroacetamideSulfonamide groupAntibacterial activity against pathogens

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